3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide

Epigenetics SMYD3 inhibition Chemical probe development

The compound 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS 1904351-63-8) is a substituted pyrrolidine carboxamide that falls within the structural scope of SMYD protein (SMYD2/SMYD3) inhibitors disclosed in patent literature. Its molecular architecture features a 3-bromopyridin-2-yl ether linked to a pyrrolidine ring and a 3,4-dimethoxybenzyl urea moiety, representing a specific substitution pattern within a broader chemotype of epigenetic probe candidates.

Molecular Formula C19H22BrN3O4
Molecular Weight 436.306
CAS No. 1904351-63-8
Cat. No. B2690365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
CAS1904351-63-8
Molecular FormulaC19H22BrN3O4
Molecular Weight436.306
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)OC
InChIInChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(10-17(16)26-2)11-22-19(24)23-9-7-14(12-23)27-18-15(20)4-3-8-21-18/h3-6,8,10,14H,7,9,11-12H2,1-2H3,(H,22,24)
InChIKeyISDIOHUOOFYMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why Procuring 3-((3-Bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS 1904351-63-8) Requires Evidence-Based Justification


The compound 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS 1904351-63-8) is a substituted pyrrolidine carboxamide that falls within the structural scope of SMYD protein (SMYD2/SMYD3) inhibitors disclosed in patent literature . Its molecular architecture features a 3-bromopyridin-2-yl ether linked to a pyrrolidine ring and a 3,4-dimethoxybenzyl urea moiety, representing a specific substitution pattern within a broader chemotype of epigenetic probe candidates. Unlike many well-characterized tool compounds, this specific derivative has not been individually profiled in peer-reviewed primary pharmacology studies, meaning its differentiation must be inferred from its structural position within a patented inhibitor series rather than from direct head-to-head biological data.

Why Generic Substitution Is Not Advisable When Sourcing 3-((3-Bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide


Generic substitution within the substituted pyrrolidine carboxamide class is not scientifically defensible because minor structural modifications—such as the position of the bromine on the pyridine ring, the methoxy substitution pattern on the benzyl group, or the nature of the heteroaryl ether—can profoundly alter SMYD isoform selectivity, cellular permeability, and metabolic stability . The patent literature explicitly teaches that variations in the A, B, X, Y, and Z substituents of Formula I yield compounds with divergent biochemical and cellular potency profiles, making the specific 3-bromopyridin-2-yl ether and 3,4-dimethoxybenzyl combination a non-interchangeable entity whose properties cannot be extrapolated from closely related analogs without empirical confirmation.

Quantitative Differentiation Evidence for 3-((3-Bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide


Structural Uniqueness Within the Epizyme SMYD Inhibitor Patent Landscape

Within the Markush structure of US20170247326A1, the combination of a 3-bromopyridin-2-yl ether at the pyrrolidine 3-position and a 3,4-dimethoxybenzyl urea at the pyrrolidine nitrogen defines a specific substitution vector that is distinct from exemplified compounds which predominantly feature phenyl, thiophenyl, or pyridyl variations with different halogenation and alkoxy patterns . While the patent does not isolate this exact compound for individual IC50 determination, the general Formula I compounds are reported to inhibit SMYD3 with IC50 values ranging from <10 nM to >10 µM depending on substitution, establishing that the specific substitution pattern directly determines potency tier.

Epigenetics SMYD3 inhibition Chemical probe development

Physicochemical Property Differentiation from Closest Commercial Analogs

Calculated physicochemical parameters distinguish this compound from the closest commercially available pyrrolidine carboxamide analogs. The compound (MW 436.31, C19H22BrN3O4) contains a bromine atom that imparts higher molecular weight and lipophilicity compared to non-halogenated analogs, which alters projected membrane permeability and CYP450 interaction potential . The 3,4-dimethoxybenzyl group contributes additional hydrogen-bond acceptor capacity relative to unsubstituted benzyl or methoxyethyl analogs, affecting solubility and target engagement geometry.

Medicinal chemistry Lead optimization Physicochemical profiling

Class-Level SMYD3 Inhibitory Activity Inference from Patent Data

The patent literature describes substituted pyrrolidine carboxamides as SMYD3 and SMYD2 inhibitors with reported IC50 values spanning <10 nM to >10 µM across the compound series . Compounds within Formula I demonstrate the ability to reduce histone H4 methylation in cellular assays and inhibit MEKK2 methylation in HEK293 cells, with specific exemplified compounds achieving cellular EC50 values in the 100-500 nM range. However, no direct SMYD3 IC50 or cellular activity data have been publicly disclosed for the specific 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl) derivative, meaning its potency tier remains unvalidated.

Histone methyltransferase inhibition SMYD3 Epigenetic cancer targets

Evidence-Based Application Scenarios for 3-((3-Bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide


SAR Exploration of Bromopyridine Ether Position in SMYD Inhibitor Chemotype

Medicinal chemistry teams investigating the impact of heteroaryl ether halogenation position on SMYD3/SMYD2 isoform selectivity can use this compound as a specific 3-bromopyridin-2-yl variant for comparative SAR against 4-bromo, 5-bromo, or non-halogenated pyridine analogs within the same pyrrolidine carboxamide scaffold. The 3-bromo substitution creates a distinct electrostatic and steric environment at the pyridine nitrogen ortho-position that may influence target binding conformation, as inferred from the broad SAR trends disclosed in patent family US20170247326A1 .

Chemical Probe Optimization Requiring 3,4-Dimethoxybenzyl Urea Pharmacophore

For probe development campaigns where the 3,4-dimethoxybenzyl urea motif has been identified as a critical hydrogen-bonding pharmacophore, this compound provides a specific vector for exploring bromopyridine ether tolerance. The 3,4-dimethoxy substitution pattern differs from the 2,3-dimethoxy or 3,5-dimethoxy variants more commonly exemplified in the patent literature , making it valuable for understanding methoxy positional effects on target residency time and cellular activity without the confounding influence of alternative ether linkages.

Patent Landscape and Freedom-to-Operate Analysis for Pyrrolidine Carboxamide SMYD Inhibitors

Intellectual property teams evaluating the freedom-to-operate space around substituted pyrrolidine carboxamide SMYD inhibitors can use this compound as a representative example of a specific substitution combination that falls within the Markush scope of US20170247326A1 but is not individually exemplified, thereby serving as a test case for assessing the breadth of patent claims versus actual reduction to practice .

Analytical Reference Standard for LC-MS Method Development in Epigenetic Inhibitor Programs

Bioanalytical laboratories developing LC-MS/MS quantification methods for pyrrolidine carboxamide-based SMYD inhibitors in plasma or tissue homogenates may find this compound useful as a reference standard or internal standard candidate, given its unique mass (436.31 Da), distinct bromine isotope pattern (characteristic ¹⁹⁷Br:⁸¹Br ~1:1 ratio), and chromatographic retention properties that differentiate it from non-halogenated analogs .

Quote Request

Request a Quote for 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.